molecular formula C19H20N2O2 B2542838 N-[2-(1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 689263-20-5

N-[2-(1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2542838
CAS No.: 689263-20-5
M. Wt: 308.381
InChI Key: ASHMCLPFOPFQLI-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic small molecule featuring an indole core linked to a 4-methoxyphenylacetamide group. This structure classifies it among the phenylacetamides, a class of organic compounds that are amide derivatives of phenylacetic acids . The indole scaffold is a privileged structure in medicinal chemistry and is known to exhibit a wide range of biological activities. It is a key component in several FDA-approved drugs and is frequently investigated in anticancer research for its ability to interact with various cellular targets, such as protein kinases and other key regulators . Furthermore, structurally related N-phenyl acetamide derivatives have been identified in scientific literature as inhibitors of the Human Respiratory Syncytial Virus (RSV), with some analogs functioning at the stage of viral membrane fusion and others at genome replication/transcription . This suggests potential avenues for virology research. Researchers can leverage this compound as a chemical building block or as a probe for studying new therapeutic targets in areas including oncology and anti-infective research. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-23-17-8-6-15(7-9-17)14-19(22)20-11-13-21-12-10-16-4-2-3-5-18(16)21/h2-10,12H,11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHMCLPFOPFQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the coupling of an indole derivative with a methoxyphenyl acetamide precursor. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:

    Reactants: Indole derivative, 4-methoxyphenyl acetic acid

    Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)

    Solvent: Dichloromethane (DCM)

    Temperature: Room temperature

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name/ID Substituent on Acetamide Indole Position/Substituent Key Activity/Findings Reference
Target Compound 4-Methoxyphenyl 1H-Indol-1-yl ethyl Not explicitly reported N/A
IJUSOW 4-Methoxyphenyl 1-Ethyl-5-methoxy-indol-3-yl Structural similarity; 2-oxo group introduced
3a (Naphthalen-1-yl) Naphthalen-1-yl N/A (4-Methoxyphenyl ethyl chain) IC₅₀ = 69 µM (enzyme inhibition)
Compound 36 4-Methoxybenzenesulfonyl 1-(4-Chlorobenzoyl)-indol-3-yl Synthetic intermediate; no activity reported
Compound 1 () Hydroxy/oxo-indol-3-yl 3-Hydroxy-2-oxo-2,3-dihydro-indol Low cytotoxicity (SMMC-7721, HeLa cells)
Key Observations:

Indole Substitution Position :

  • The target compound's indole substitution at the 1-position distinguishes it from analogs like IJUSOW (indol-3-yl) and Compound 1 (indol-3-yl with oxo/hydroxy groups). The 1-position may alter steric interactions in binding pockets compared to 3-substituted indoles .
  • In IJUSOW , the indole's 3-position substitution with a 5-methoxy group and ethyl chain introduces additional steric bulk, which could influence receptor affinity .

Acetamide Substituents :

  • The 4-methoxyphenyl group in the target compound is shared with IJUSOW and 3a derivatives. However, 3a replaces the indole with a naphthalen-1-yl group, showing potent enzyme inhibition (IC₅₀ = 69 µM) . This suggests that aromatic bulk (naphthalene vs. indole) modulates inhibitory activity.
  • Compound 36 incorporates a sulfonamide group, which is absent in the target compound. Sulfonamides often enhance solubility and binding specificity, indicating divergent pharmacokinetic profiles .

Biological Activities :

  • Hypoglycemic Effects : Derivatives like 3a, 3b, and 3c reduced blood glucose by 19.8–25.1% in rodent models. The target compound’s methoxyphenyl group may similarly influence metabolic pathways, but this requires validation .
  • Anticancer Activity : Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) showed IC₅₀ values <10 µM against cancer cell lines. The absence of sulfonyl groups in the target compound may limit comparable efficacy .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • 3D-QSAR Modeling: Saxena et al. demonstrated that substituents like naphthalen-1-yl (3a) and phenoxy (3c) on the acetamide backbone significantly affect inhibitory activity against protein tyrosine.
  • Electron-Withdrawing vs. Electron-Donating Groups : Nitrophenyl-substituted analogs (e.g., 3b) showed reduced activity (IC₅₀ = 87 µM) compared to naphthalen-1-yl (3a, IC₅₀ = 69 µM), highlighting the importance of electron-donating groups for potency . The methoxyphenyl group in the target compound is electron-donating, suggesting favorable interactions.

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, a compound featuring an indole moiety and a methoxyphenyl group, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews recent findings on its biological activity, including anti-inflammatory and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H18N2O2
  • Molecular Weight : 286.34 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This compound is believed to exert its biological effects through several mechanisms:

  • Interaction with Receptors : The indole group may interact with serotonin receptors, influencing mood and anxiety pathways.
  • Enzyme Modulation : The phenoxyacetamide moiety could affect the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Gene Expression : Preliminary studies suggest that the compound may interact with DNA and RNA, potentially modulating gene expression related to inflammation and cancer pathways.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It appears to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. In vitro studies demonstrated that the compound effectively reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

The compound has also shown promise in cancer research. Studies evaluated its cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
MCF-75.0
A5497.5
HeLa6.0

These results indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, administration of this compound resulted in a significant reduction of paw edema induced by carrageenan. The results demonstrated a dose-dependent response, highlighting the compound's potential as a therapeutic agent for inflammatory conditions.

Study 2: Cancer Cell Line Evaluation

A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide to ensure high yield and purity?

  • Methodological Answer :

  • Step 1 : Select appropriate coupling reagents (e.g., carbodiimides) to activate the acetamide group for nucleophilic substitution with the indole-ethylamine moiety .
  • Step 2 : Control reaction temperature (typically 0–25°C) to minimize side reactions, such as over-alkylation or decomposition of the indole ring .
  • Step 3 : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Step 4 : Monitor reaction progress via TLC or HPLC, targeting >95% purity post-purification (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • 1H-NMR : Identify indole NH proton (~10–12 ppm) and methoxyphenyl aromatic protons (δ 6.8–7.3 ppm) .
  • 13C-NMR : Confirm carbonyl (C=O) resonance at ~170 ppm and methoxy carbon at ~55 ppm .
  • High-Performance Liquid Chromatography (HPLC) :
  • Use reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 60:40 v/v) for purity assessment .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ peak matching the theoretical mass (e.g., C19H20N2O3: 332.15 g/mol) .

Q. How can researchers address solubility challenges for in vitro assays involving this compound?

  • Methodological Answer :

  • Solvent Selection : Use DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity) .
  • Surfactant Additives : Include 0.1% Tween-80 or cyclodextrins to enhance aqueous solubility .
  • pH Adjustment : Test buffered solutions (pH 6.5–7.4) to stabilize the compound in biological media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

  • Methodological Answer :

  • Core Modifications :
  • Replace the methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to improve receptor binding affinity .
  • Introduce substituents at the indole C3/C5 positions to modulate steric and electronic effects .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions with targets like Bcl-2/Mcl-1 .
  • Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to enhance metabolic stability .

Q. What strategies can resolve contradictory data in the compound’s biological activity across different assay systems (e.g., anticancer vs. anti-inflammatory)?

  • Methodological Answer :

  • Assay Validation :
  • Compare cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) under standardized conditions .
  • Use isogenic cell lines to isolate target-specific effects .
  • Mechanistic Profiling :
  • Perform kinase inhibition panels to identify off-target interactions .
  • Quantify intracellular concentrations via LC-MS to correlate bioavailability with observed activity .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations :
  • Simulate ligand-receptor complexes (e.g., Bcl-2) to analyze stability of hydrogen bonds between the indole NH and Asp/Glu residues .
  • Density Functional Theory (DFT) :
  • Calculate electron density maps to identify reactive sites (e.g., methoxyphenyl ring for electrophilic substitution) .
  • ADMET Prediction :
  • Use tools like SwissADME to estimate logP (target ~3.5) and blood-brain barrier permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.